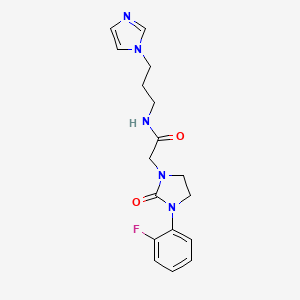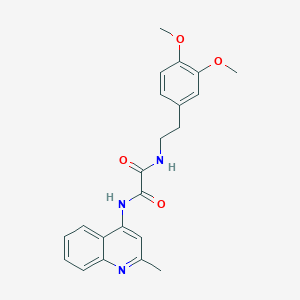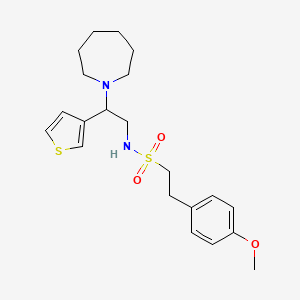
N-(3-(1H-imidazol-1-yl)propyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Research in the field of imidazole and acetamide derivatives has proliferated due to their significant biological activities and applications in medicinal chemistry. Compounds featuring imidazole rings, such as "N-(3-(1H-imidazol-1-yl)propyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide," have been synthesized and analyzed for their chemical and physical properties, contributing to the development of novel therapeutic agents.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, typically starting from imidazole or acetamide precursors. For instance, a study on the synthesis of novel N-(3-chloro-4-flurophenyl) derivatives by Sunder and Maleraju (2013) demonstrates the complexity of synthesizing such compounds, which may involve reactions such as acylation, alkylation, and condensation processes (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of compounds containing imidazolidine-2,4-dione systems reveals interesting features. For example, Sethusankar et al. (2002) detailed the crystalline structure of a similar compound, highlighting planarity and specific dihedral angles critical for molecular interaction (Sethusankar et al., 2002).
Aplicaciones Científicas De Investigación
Crystallographic and Molecular Structure
Crystallographic Studies :
- Research on compounds similar to "N-(3-(1H-imidazol-1-yl)propyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide" often involves detailed crystallographic analysis to understand their molecular conformations and interactions. For example, studies on acetamido(phenyl)methyl-methylimidazolidine diones reveal that these molecules crystallize in specific space groups, and their structures are stabilized by various intermolecular hydrogen bonds, forming cyclic dimers and chains (Sethusankar et al., 2002).
Potential Applications
Corrosion Inhibition :
- Some imidazoline and imidazolidine derivatives have been evaluated for their efficiency as corrosion inhibitors, demonstrating that certain compounds can significantly protect against corrosion in acid media. These studies involve electrochemical methods and theoretical calculations to understand the compounds' interactions with metal surfaces (Cruz et al., 2004).
Fluorogenic Dyes and Catalysis :
- Research into the oxidation of imidazolone derivatives with selenium dioxide indicates that such processes can create compounds with potential applications as fluorogenic dyes. These findings suggest a method for synthesizing compounds that exhibit significant shifts in absorption and emission spectra, making them suitable for use in various chemical and biological imaging applications (Zaitseva et al., 2020).
Antimicrobial and Anti-inflammatory Properties :
- Certain imidazolidin derivatives have been synthesized with the aim of evaluating their anti-inflammatory and antimicrobial activities. These studies provide insights into the structural features contributing to the biological activities of these compounds, indicating their potential application in developing new therapeutic agents (Sunder & Maleraju, 2013).
Catalytic Applications :
- Acetamide derivatives with imidazole rings have been explored as catalysts for chemical reactions, such as alkene epoxidation with hydrogen peroxide. These studies highlight the role of molecular design in creating effective catalysts for important organic transformations (Serafimidou et al., 2008).
Propiedades
IUPAC Name |
2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-imidazol-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c18-14-4-1-2-5-15(14)23-11-10-22(17(23)25)12-16(24)20-6-3-8-21-9-7-19-13-21/h1-2,4-5,7,9,13H,3,6,8,10-12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUFUUSOPHHALY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCCCN2C=CN=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2489693.png)
![2-Chloro-N-[[6-(trifluoromethyl)oxan-2-yl]methyl]acetamide](/img/structure/B2489694.png)
![Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2489697.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2489700.png)





![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2489712.png)
![1-[1,1'-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B2489713.png)

